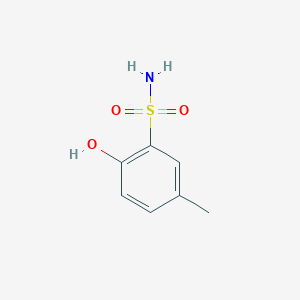
2-Hydroxy-5-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-5-methylbenzenesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C7H9NO3S and its molecular weight is 187.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antibacterial Properties
2-Hydroxy-5-methylbenzenesulfonamide acts as a competitive inhibitor of bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This mechanism renders it effective against various bacterial infections, including resistant strains. Research has demonstrated that the compound significantly reduces bacterial growth at low concentrations, indicating its potential as an antibacterial agent.
Antifungal Applications
Recent studies have highlighted the compound's antifungal properties, suggesting that it can inhibit the growth of certain fungi. This expands its utility beyond antibacterial applications and positions it as a candidate for developing antifungal therapies.
Anticancer Potential
The compound has shown promising results in anticancer research. In vitro assays on multiple cancer cell lines revealed broad-spectrum antitumor activity, with varying IC50 values depending on the cell type. Notably, it exhibited enhanced activity against hormone-resistant breast cancer cells compared to standard treatments. Mechanistic studies indicate that it induces apoptosis through the mitochondrial pathway, increasing reactive oxygen species (ROS) production and leading to cell death.
Sensor Technology
This compound has also been investigated for its potential as a chemosensor. Studies indicate that it can selectively bind to certain ions or molecules, making it valuable for environmental monitoring and analytical applications. This capability could be harnessed in developing sensors for detecting specific pollutants or biological markers.
Case Studies and Research Findings
- Cancer Cell Lines : A study evaluated the effects of this compound on various cancer cell lines, demonstrating its broad-spectrum antitumor activity.
- Bacterial Inhibition : In vitro assays confirmed significant bacterial growth reduction at low concentrations, indicating its potential effectiveness against resistant strains.
- Mechanistic Investigations : Research revealed that the compound induces apoptosis via mitochondrial pathways, leading to increased ROS production.
特性
CAS番号 |
19801-43-5 |
|---|---|
分子式 |
C7H9NO3S |
分子量 |
187.22 g/mol |
IUPAC名 |
2-hydroxy-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H9NO3S/c1-5-2-3-6(9)7(4-5)12(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |
InChIキー |
NKJWGBDYMKUCMF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)S(=O)(=O)N |
正規SMILES |
CC1=CC(=C(C=C1)O)S(=O)(=O)N |
同義語 |
Benzenesulfonamide, 2-hydroxy-5-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















